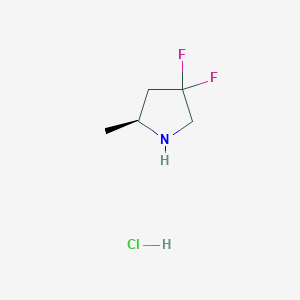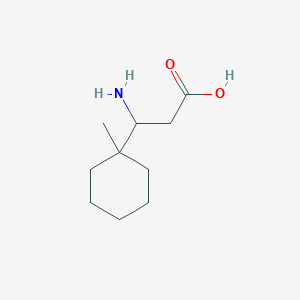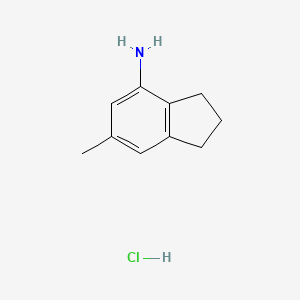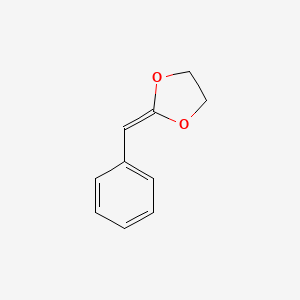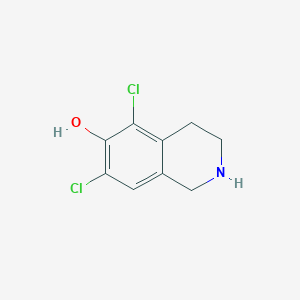
5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-二氯-1,2,3,4-四氢异喹啉-6-醇: 是一种化学化合物,分子式为C9H9Cl2NO。它属于异喹啉类,异喹啉类是杂环芳香族有机化合物。该化合物以在异喹啉环的第5位和第7位上存在两个氯原子,以及在第6位上存在一个羟基而闻名。由于其独特的化学性质,它被用于各种科学研究应用中。
准备方法
合成路线和反应条件: 5,7-二氯-1,2,3,4-四氢异喹啉-6-醇的合成通常涉及对1,2,3,4-四氢异喹啉进行氯化,然后进行羟化。反应条件通常包括使用诸如亚硫酰氯或五氯化磷之类的氯化剂,以及诸如氢氧化钠或过氧化氢之类的羟化剂。
工业生产方法: 该化合物的工业生产可能涉及一个多步骤过程,从商业上可获得的前体开始。该过程包括在受控条件下进行氯化、环化和羟化步骤,以确保高产率和纯度。反应通常在二氯甲烷或氯仿等溶剂中进行,产物通过重结晶或色谱等技术进行纯化。
化学反应分析
反应类型:
氧化: 5,7-二氯-1,2,3,4-四氢异喹啉-6-醇可以进行氧化反应以形成相应的醌或其他氧化衍生物。
还原: 该化合物可以用诸如氢化锂铝之类的还原剂还原以形成二氢衍生物。
取代: 它可以进行亲核取代反应,其中氯原子被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝或硼氢化钠之类的还原剂。
取代: 在碱性条件下使用诸如叠氮化钠或硫脲之类的亲核试剂。
形成的主要产物:
氧化: 形成醌或羟基化衍生物。
还原: 形成二氢异喹啉衍生物。
取代: 形成具有各种官能团的取代异喹啉衍生物。
科学研究应用
化学: 5,7-二氯-1,2,3,4-四氢异喹啉-6-醇用作合成更复杂有机分子的中间体。它是开发药物和农用化学品的构建单元。
生物学: 在生物学研究中,该化合物由于其结构与天然存在的异喹啉相似,因此被用于研究酶相互作用和受体结合。
医药: 该化合物在药物化学中具有潜在的应用价值,用于开发针对神经系统疾病和癌症的新药。其独特的结构使其能够与特定的生物靶标相互作用,使其成为药物发现中宝贵的先导化合物。
工业: 在工业领域,5,7-二氯-1,2,3,4-四氢异喹啉-6-醇用于生产染料、颜料和其他特种化学品。其反应性和稳定性使其适合各种工业应用。
作用机制
5,7-二氯-1,2,3,4-四氢异喹啉-6-醇的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。该化合物可以抑制或激活这些靶标,从而导致各种生物学效应。例如,它可能抑制参与神经递质合成的酶,从而影响神经功能。所涉及的途径包括信号转导和代谢途径,这些途径对细胞功能至关重要。
相似化合物的比较
类似化合物:
- 5,7-二氯-1,2,3,4-四氢异喹啉
- 6-羟基-1,2,3,4-四氢异喹啉
- 5-氯-1,2,3,4-四氢异喹啉
比较: 5,7-二氯-1,2,3,4-四氢异喹啉-6-醇由于同时存在氯原子和羟基而独一无二,这赋予了其独特的化学和生物学性质。与5,7-二氯-1,2,3,4-四氢异喹啉相比,5,7-二氯-1,2,3,4-四氢异喹啉-6-醇中的羟基增强了其反应性和氢键的可能性,使其在化学合成和生物相互作用中更加通用。两个氯原子的存在也增加了其亲脂性和膜渗透性,这在药物设计中可能是有利的。
属性
CAS 编号 |
876108-97-3 |
|---|---|
分子式 |
C9H9Cl2NO |
分子量 |
218.08 g/mol |
IUPAC 名称 |
5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C9H9Cl2NO/c10-7-3-5-4-12-2-1-6(5)8(11)9(7)13/h3,12-13H,1-2,4H2 |
InChI 键 |
SBDDVAHCMMAZHB-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=CC(=C(C(=C21)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




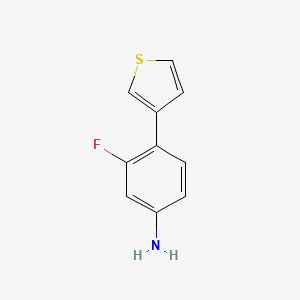


![1,3-dithian-2-ylmethyl N-[6-(1,3-dithian-2-ylmethoxycarbonylamino)hexyl]carbamate](/img/structure/B12086864.png)
![4-[(2,2,3,3,4,4,4-Heptafluorobutyl)amino]phenol](/img/structure/B12086866.png)
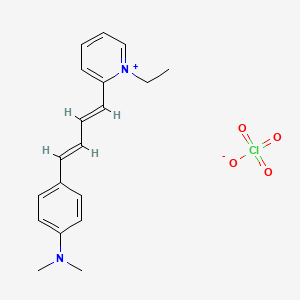
![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B12086877.png)

